molecular formula C9H8N2O4S B124112 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 149587-50-8

7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No. B124112
M. Wt: 240.24 g/mol
InChI Key: BCNSMCIVBAPRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid, also known as ETPC, is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. ETPC has a unique molecular structure that makes it a promising candidate for various biochemical and physiological experiments.

Mechanism Of Action

The mechanism of action of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in the frequency and severity of seizures and other neurological disorders.

Biochemical And Physiological Effects

7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has been found to exhibit various biochemical and physiological effects in animal studies. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in the frequency and severity of seizures. It has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in lab experiments is its potent anticonvulsant and neuroprotective properties. It can be used to study the mechanisms underlying various neurological disorders and to develop new treatments for these conditions. However, one of the limitations of using 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid. Some possible areas of investigation include:
1. Further studies on the mechanism of action of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid and its effects on the GABAergic system in the brain.
2. Development of new formulations of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid with improved solubility and bioavailability.
3. Investigation of the potential applications of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis.
4. Studies on the long-term safety and efficacy of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in animal models and human clinical trials.
5. Exploration of the potential use of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid as a tool for studying the role of GABA in the brain and its effects on behavior and cognition.
Conclusion:
In conclusion, 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is a promising compound that has been synthesized and studied for its potential applications in scientific research. It exhibits potent anticonvulsant and neuroprotective properties and has been found to have various biochemical and physiological effects in animal studies. Further research is needed to fully understand the mechanism of action of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid and to explore its potential applications in the treatment of neurological disorders.

Scientific Research Applications

7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and neuroscience. It has been found to exhibit potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

CAS RN

149587-50-8

Product Name

7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

7-ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O4S/c1-2-3-4-8(16-5(3)9(14)15)11-7(13)6(12)10-4/h2H2,1H3,(H,10,12)(H,11,13)(H,14,15)

InChI Key

BCNSMCIVBAPRAA-UHFFFAOYSA-N

SMILES

CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O

Canonical SMILES

CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O

synonyms

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethyl-1,2,3,4-tetrahydro-2,3-dioxo-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-ethoxycarbonyl-7-ethylthieno[2,3-b]-pyrazine-2,3(1H,4H)-dione (24.5 g, 91 mmol) and sodium hydroxide (10.96 g, 274 mmol) in 50% aqueous tetrahydrofuran (340 ml) was heated at 50°-60° C. for 16 h. The reaction mixture was cooled to 0° C. and acidified (pH=2) with hydrochloric acid. Water (300 ml) was added, the precipitate filtered off, washed with water and dried. Purification was performed by dissolving in 2 M sodium hydroxide solution, extraction with dichloromethane and precipitation of the aqueous phase with hydrochloric acid. The precipitate was filtered off, washed with water and dried to afford 14.2 g (65%) of the title compound. M.p. 230°-232° C. 1H-NMR (DMSO-d6, δ) : 1. 09 (t, 3H) 3.03 (q, 2H), 11.90 (s, 1H), 12.50 (br. s, 1H), 12.92 (br. s, 1H).
Name
6-ethoxycarbonyl-7-ethylthieno[2,3-b]-pyrazine-2,3(1H,4H)-dione
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
10.96 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
65%

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